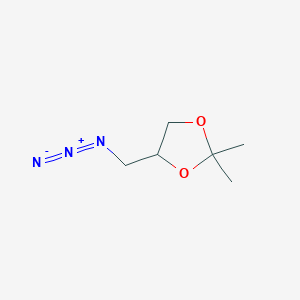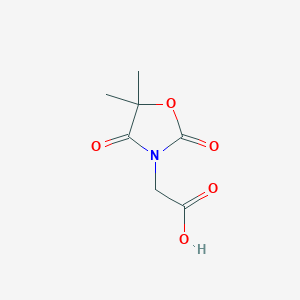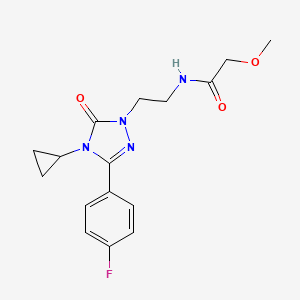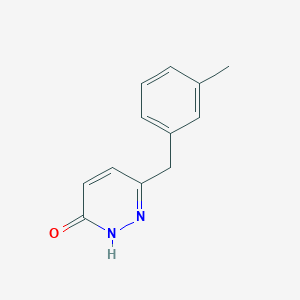
4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane
Descripción general
Descripción
The compound "4-(Azidomethyl)-2,2-dimethyl-1,3-dioxolane" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and structures that can provide insight into the chemical behavior and synthesis of similar dioxolane derivatives. For instance, the synthesis of various analogues of dioxolane compounds is explored, which can be relevant to understanding the synthesis of "this compound" . Additionally, the molecular structure of a dioxolane compound with a five-membered ring is detailed, which could be useful in inferring the molecular structure of the compound .
Synthesis Analysis
The synthesis of dioxolane derivatives is a topic of interest in the field of organic chemistry. In the context of the provided papers, a three-step method involving aldol condensation, aminolysis with gaseous ammonia, and reduction by LiAlH4 is described for the synthesis of a bis(aminomethyl)-dioxolane compound . This method is noted for its efficiency and higher yields compared to previous reports. Although the specific synthesis of "this compound" is not detailed, the described methodology could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of dioxolane derivatives is characterized by a five-membered ring that can adopt various conformations. In one of the papers, the crystal and molecular structure of a dioxolane compound is described, with bond angles and lengths provided for the distorted half-chair conformation of the ring . This information is valuable for understanding the general structural features of dioxolane compounds, which could be extrapolated to "this compound".
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of "this compound". However, the pharmacological study of dioxolane analogues indicates that modifications to the dioxolane structure can significantly impact biological activity, suggesting that the compound may also participate in various chemical reactions that could alter its efficacy and selectivity .
Physical and Chemical Properties Analysis
While the physical and chemical properties of "this compound" are not directly reported in the provided papers, the structural analysis of related compounds can provide insights. For example, the discrete molecular structure separated by normal van der Waals distances in one of the dioxolane compounds suggests that similar compounds may exhibit low polarity and potential volatility . The synthesis paper also implies that the introduction of different functional groups, such as amino groups, can influence the solubility and reactivity of dioxolane derivatives .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- A study by Adams, Barnard, and Brosius (1999) described the preparation of a series of 1,3-dioxolanes, demonstrating the versatility of dioxolane derivatives in organic synthesis. They highlighted the successful synthesis of various 1,3-dioxolanes, including 2,2-dimethyl variants, under mild conditions and good yields (Adams, Barnard, & Brosius, 1999).
- Costa et al. (2017) detailed the synthesis of 1,2,3-triazoles using glycerol as a starting material, employing 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane in a key copper-catalyzed azide-alkyne cycloaddition step. This showcases the compound's utility in creating triazole derivatives with potential applications in fungicidal activities (Costa et al., 2017).
Polymer Science and Material Chemistry
- Research by Okada, Mita, and Sumitomo (1975) investigated the polymerization of methyl substituted 1,3-dioxolanes, including dimethyl variants. This research offers insights into the polymerizability and potential applications of these compounds in creating diverse polymeric materials (Okada, Mita, & Sumitomo, 1975).
- Goodman and Abe (1964) explored the polymerization of 4-methylene-1,3-dioxolane and its derivatives, revealing the unique behavior of these compounds in polymer formation. Their findings suggest the potential of 1,3-dioxolane derivatives in creating novel polymers with specific properties (Goodman & Abe, 1964).
Pharmaceutical and Medicinal Applications
- Begum et al. (2019) synthesized novel amide derivatives of 1,3-dioxolane and evaluated their antifungal and antibacterial activities. This highlights the potential of dioxolane derivatives, including this compound, in pharmaceutical research and development (Begum et al., 2019).
Catalysis and Green Chemistry
- Clarkson, Walker, and Wood (2001) discussed the use of 1,3-dioxolane derivatives in developing continuous reactor technology for ketal formation, indicating the compound's role in enhancing industrial chemical processes and green chemistry applications (Clarkson, Walker, & Wood, 2001).
Analytical Chemistry and Solvent Applications
- Dzhumaev et al. (2021) used 2,2-dimethyl-4-hydroxymethyl-1,3-dioxolane (solketal) in the synthesis of cyclic acetals and gem-dichlorocyclopropanes, illustrating the compound's versatility in organic synthesis and its role as an important intermediate in chemical reactions (Dzhumaev et al., 2021).
Propiedades
IUPAC Name |
4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2/c1-6(2)10-4-5(11-6)3-8-9-7/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVVCERWZQLGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CN=[N+]=[N-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(1H-imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2546437.png)
![6-Chloro-4-[3-(triazol-2-yl)azetidin-1-yl]quinazoline](/img/structure/B2546440.png)

![2-Chloro-N-[(2S,3R)-2-(4-fluorophenyl)-1-methylpyrrolidin-3-yl]acetamide](/img/structure/B2546443.png)

![4-benzyl-2-{4-[chloro(difluoro)methyl]-6-methyl-2-pyrimidinyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2546447.png)

![N-(4-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)acetamide dihydrochloride](/img/structure/B2546450.png)
![3-{2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2546451.png)



![[(E)-({4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methylidene)amino]thiourea](/img/structure/B2546458.png)
